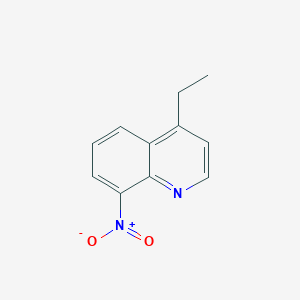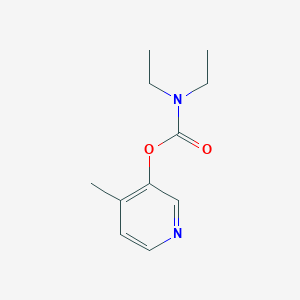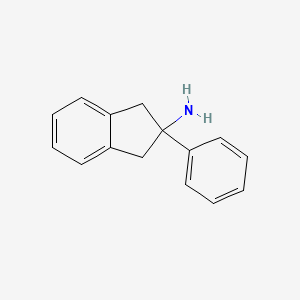![molecular formula C8H9ClN4 B8283856 4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8283856.png)
4-chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-propylpyrazole with suitable reagents to form the desired pyrazolopyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution at the chloro position.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its biological activity.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: Often employ oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its potential as a therapeutic agent in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This compound can inhibit the activity of certain enzymes, leading to alterations in cellular processes and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-amino-
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-methyl-
- 1H-Pyrazolo[3,4-d]pyrimidine, 4-ethyl-
Comparison: 1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-propyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C8H9ClN4 |
|---|---|
Molecular Weight |
196.64 g/mol |
IUPAC Name |
4-chloro-3-propyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H9ClN4/c1-2-3-5-6-7(9)10-4-11-8(6)13-12-5/h4H,2-3H2,1H3,(H,10,11,12,13) |
InChI Key |
FMJNJDVLTSSZHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=NN1)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Benzyloxy)carbonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B8283778.png)
![tert-Butyl[6-chloro-3-(trifluoroacetyl)pyridin-2-yl]carbamate](/img/structure/B8283784.png)
![3-[(tert-Butoxycarbonyl)amino]propyl ethyl carbonate](/img/structure/B8283797.png)
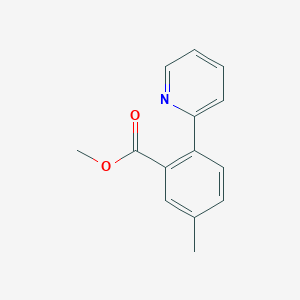

![2-(4-fluorophenyl)-7-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B8283822.png)

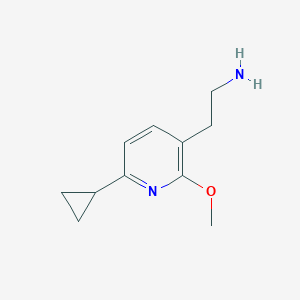
![1H-Pyrrole, 1-[[4-(trifluoromethyl)phenyl]sulfonyl]-](/img/structure/B8283837.png)
